(2-Chlorophenyl)(2,5-difluorophenyl)methanone
Overview
Description
(2-Chlorophenyl)(2,5-difluorophenyl)methanone is an organic compound with the molecular formula C13H7ClF2O It is a member of the benzophenone family, characterized by the presence of two aromatic rings connected by a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(2,5-difluorophenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses (2-Chlorophenyl)acetic acid and (2,5-difluorophenyl)acetyl chloride as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds as follows:
(2-Chlorophenyl)acetic acid+(2,5-difluorophenyl)acetyl chlorideAlCl3this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)(2,5-difluorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products
Oxidation: Formation of (2-Chlorophenyl)(2,5-difluorophenyl)carboxylic acid.
Reduction: Formation of (2-Chlorophenyl)(2,5-difluorophenyl)methanol.
Substitution: Formation of various substituted benzophenones depending on the nucleophile used.
Scientific Research Applications
(2-Chlorophenyl)(2,5-difluorophenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)(2,5-difluorophenyl)methanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
Similar Compounds
- (2-Chlorophenyl)(2,6-difluorophenyl)methanone
- (2-Amino-5-chlorophenyl)(2,5-difluorophenyl)methanone
- (2-Chlorophenyl)(2,5-difluorophenyl)methanol
Uniqueness
(2-Chlorophenyl)(2,5-difluorophenyl)methanone is unique due to the presence of both chlorine and fluorine atoms on the aromatic rings. This combination imparts distinct electronic properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions also enhances its versatility in synthetic chemistry.
Properties
IUPAC Name |
(2-chlorophenyl)-(2,5-difluorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF2O/c14-11-4-2-1-3-9(11)13(17)10-7-8(15)5-6-12(10)16/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHKMSDKSUGAFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101250584 | |
Record name | (2-Chlorophenyl)(2,5-difluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101250584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1152708-07-0 | |
Record name | (2-Chlorophenyl)(2,5-difluorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1152708-07-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Chlorophenyl)(2,5-difluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101250584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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